1-(3-Methoxybenzyl)-4-methylpiperazine

概要

説明

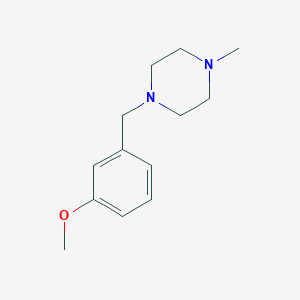

1-(3-Methoxybenzyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of a piperazine ring, along with a methyl group on the piperazine ring

準備方法

Synthetic Routes and Reaction Conditions

1-(3-Methoxybenzyl)-4-methylpiperazine can be synthesized through several methods. One common approach involves the reductive amination of 3-methoxybenzaldehyde with 4-methylpiperazine. The reaction typically employs a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C). The reaction is carried out in a suitable solvent, such as methanol or ethanol, under mild conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reductive amination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

化学反応の分析

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms participate in nucleophilic substitution, enabling alkylation or arylation. A notable example involves the synthesis of 4-methylpiperazine derivatives via aromatic substitution. In one protocol, 4-fluoroacetophenone reacts with 4-methylpiperazine under thermal conditions (140°C, neat), yielding a substituted acetophenone-piperazine intermediate in 84% yield . This reaction highlights the piperazine ring’s nucleophilic character in displacing halides.

Table 1: Nucleophilic Substitution Reaction Conditions

| Substrate | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| 4-Fluoroacetophenone | 4-Methylpiperazine | 140°C, neat | 84% |

Acylation Reactions

The secondary amine in 4-methylpiperazine undergoes acylation with acid chlorides or anhydrides. For example, Claisen-Schmidt condensation between 4-methylpiperazine acetophenone and substituted benzaldehydes in alkaline ethanol (40% NaOH, RT) produces chalcone derivatives. These reactions exhibit good yields (~70–85%) and stereoselectivity (trans-configuration confirmed by J = 15.6 Hz coupling constants) .

Table 2: Acylation via Claisen-Schmidt Condensation

| Carbonyl Component | Aldehyde | Base | Yield | Source |

|---|---|---|---|---|

| 4-Methylpiperazine acetophenone | 4-Chlorobenzaldehyde | 40% NaOH/EtOH | 78% |

Another acylation method employs cinnamic acid chloride and triethylamine in dichloromethane, yielding N-acylpiperazine derivatives. This method achieves >80% efficiency under mild conditions .

Carbamate Formation

The piperazine nitrogen reacts with chloroformates to form carbamates, critical for bioactive molecule development. In a study, N-piperazine carbamates with bisarylcarbinol substituents showed potent inhibition of monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). Optimal activity required a six-membered piperazine ring, with IC₅₀ values < 10 nM for MAGL .

Table 3: Carbamate Synthesis and Bioactivity

| Electrophile | Distal Group | Target Enzyme | IC₅₀ (nM) | Source |

|---|---|---|---|---|

| 4-Nitrophenoxy carbamate | Bisarylcarbinol | MAGL | 8.2 |

Reductive Alkylation

The piperazine ring undergoes reductive alkylation with aldehydes/ketones under hydrogenation. For example, formaldehyde and formic acid methylate the piperazine nitrogen at 100°C , achieving 83% yield of N-methyl derivatives .

科学的研究の応用

Neurotransmitter Modulation

Research indicates that 1-(3-Methoxybenzyl)-4-methylpiperazine acts as an agonist for dopamine D2 receptors, which are critical in regulating neurotransmission. Its interaction with these receptors suggests potential therapeutic roles in treating neuropsychiatric disorders such as:

- Schizophrenia : Dysregulation of dopamine pathways is a key factor in schizophrenia. Compounds that modulate D2 receptor activity may help alleviate symptoms.

- Parkinson's Disease : By influencing dopamine signaling, this compound may offer benefits in managing motor symptoms associated with Parkinson's.

Enzyme Inhibition Studies

Studies have demonstrated that derivatives of piperazine can exhibit selective inhibition against monoamine oxidase (MAO) enzymes, which are involved in neurotransmitter metabolism. For instance, compounds related to this compound have shown significant inhibition potency against MAO-A, potentially improving antidepressant efficacy by increasing serotonin and norepinephrine levels in the brain .

Comparative Analysis with Related Compounds

The structural uniqueness of this compound allows for comparative studies with similar piperazine derivatives. The following table highlights notable compounds and their distinct features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Methoxybenzyl)-4-methylpiperazine | Methoxy group at para position | Different receptor affinity affecting pharmacodynamics. |

| 1-(3-Aminopropyl)-4-methylpiperazine | Aminopropyl substituent instead of methoxy | Potentially different biological activities. |

| 1-Benzyl-4-methylpiperazine | Benzyl instead of methoxybenzyl | Lacks the methoxy functionality affecting activity. |

Case Studies and Research Findings

Several studies have focused on the biological activity and therapeutic potential of this compound:

- A study conducted on its binding affinity to dopamine receptors showed promising results for its application in treating dopamine-related disorders.

- In vitro studies demonstrated its capability to inhibit MAO-A effectively, suggesting a role in enhancing antidepressant therapies .

- Molecular docking studies provided insights into the binding interactions between this compound and various biological targets, paving the way for future drug development .

作用機序

The mechanism of action of 1-(3-methoxybenzyl)-4-methylpiperazine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to act on neurotransmitter receptors in the brain, modulating their activity. The methoxybenzyl group may enhance the compound’s ability to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The exact pathways and molecular targets are still under investigation, but it is thought to influence neurotransmitter release and receptor binding.

類似化合物との比較

1-(3-Methoxybenzyl)-4-methylpiperazine can be compared with other piperazine derivatives, such as:

1-Benzyl-4-methylpiperazine: Lacks the methoxy group, which may affect its pharmacokinetic properties.

1-(4-Methoxybenzyl)-4-methylpiperazine: Similar structure but with the methoxy group in a different position, potentially altering its biological activity.

1-(3,4-Dimethoxybenzyl)-4-methylpiperazine: Contains an additional methoxy group, which may enhance its potency or selectivity for certain targets.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

生物活性

1-(3-Methoxybenzyl)-4-methylpiperazine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- IUPAC Name : this compound

- CAS Number : 414879-55-0

The compound features a piperazine ring, which is known for its pharmacological versatility, allowing it to interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuropharmacological Effects

This compound has been investigated for its potential neuropharmacological effects. Studies have shown that it acts as a selective inhibitor of monoamine oxidase A (MAO-A), an enzyme involved in the metabolism of neurotransmitters such as serotonin and norepinephrine. This inhibition could lead to increased levels of these neurotransmitters in the brain, potentially offering therapeutic benefits for mood disorders.

- IC for MAO-A Inhibition: 0.057 ± 0.002 µM, indicating a potent action compared to standard inhibitors like moclobemide (IC = 6.061 ± 0.262 µM) .

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:

- Enzyme Inhibition : The compound inhibits MAO-A, leading to increased neurotransmitter availability.

- Membrane Disruption : Its antimicrobial activity is linked to the disruption of bacterial membranes, resulting in cell death.

Neuroprotective Effects

A study explored the neuroprotective effects of this compound in models of oxidative stress. The compound demonstrated a significant reduction in markers of oxidative damage in neuronal cells, suggesting potential applications in neurodegenerative diseases.

- Experimental Design : Neuronal cells were exposed to oxidative stressors, followed by treatment with varying concentrations of the compound.

- Results : A dose-dependent decrease in oxidative markers was observed, supporting its protective role against neuronal damage.

特性

IUPAC Name |

1-[(3-methoxyphenyl)methyl]-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-14-6-8-15(9-7-14)11-12-4-3-5-13(10-12)16-2/h3-5,10H,6-9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRVGYGKOWCUPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355148 | |

| Record name | 1-(3-methoxybenzyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

414879-55-3 | |

| Record name | 1-(3-methoxybenzyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。